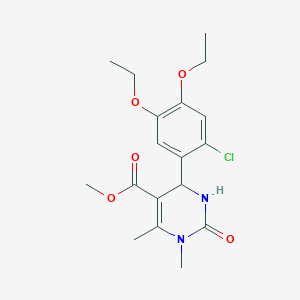
Methyl 4-(2-chloro-4,5-diethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-chloro-4,5-diethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, commonly known as CDMP, is a pyrimidine derivative that has been synthesized and studied for its potential applications in scientific research. CDMP has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of CDMP is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. CDMP has been found to inhibit the growth of a variety of microorganisms, including fungi and bacteria, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CDMP has been found to possess a variety of biochemical and physiological effects, including antifungal, antibacterial, and antitumor activity. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
CDMP has several advantages as a research tool, including its potent biological activity and its ability to serve as a scaffold for the design of new compounds. However, it also has some limitations, including its relatively complex synthesis method and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on CDMP, including the development of new derivatives with improved biological activity, the investigation of its potential use as a therapeutic agent for a variety of diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration methods for CDMP in order to maximize its therapeutic potential.
Synthesemethoden
CDMP can be synthesized through a multi-step process involving the reaction of 2-chloro-4,5-diethoxybenzaldehyde with 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, followed by methylation with methyl iodide. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
CDMP has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to possess antifungal, antibacterial, and antitumor properties, making it a promising candidate for the development of new drugs. CDMP has also been studied for its potential use as a scaffold for the design of new compounds with improved biological activity.
Eigenschaften
Produktname |
Methyl 4-(2-chloro-4,5-diethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |
|---|---|
Molekularformel |
C18H23ClN2O5 |
Molekulargewicht |
382.8 g/mol |
IUPAC-Name |
methyl 6-(2-chloro-4,5-diethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H23ClN2O5/c1-6-25-13-8-11(12(19)9-14(13)26-7-2)16-15(17(22)24-5)10(3)21(4)18(23)20-16/h8-9,16H,6-7H2,1-5H3,(H,20,23) |
InChI-Schlüssel |
WGECMZIHSZZBKU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)Cl)OCC |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-ethoxy-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B308015.png)
![4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether](/img/structure/B308017.png)

![(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308022.png)
![(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308026.png)
![5-[3-(Allyloxy)benzylidene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308027.png)
![(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308028.png)
![2-[(4-Chlorophenyl)imino]-5-(4-isopropoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308029.png)
![4-({2-[(4-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenyl propionate](/img/structure/B308030.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308031.png)
![1-butyl-3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B308032.png)
![5-{2-[8-(Benzyloxy)-2-quinolinyl]vinyl}-2-methoxyphenyl acetate](/img/structure/B308033.png)
![2-[(4-Chlorophenyl)imino]-5-(3,4-diethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308034.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308035.png)